molecular formula C16H23NO4S B11396281 1-[(4-Tert-butylphenyl)sulfonyl]piperidine-3-carboxylic acid

1-[(4-Tert-butylphenyl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B11396281
M. Wt: 325.4 g/mol
InChI Key: IOGNOSXKTGQUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-TERT-BUTYLBENZENESULFONYL)PIPERIDINE-3-CARBOXYLIC ACID is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry . The compound features a piperidine ring substituted with a 4-tert-butylbenzenesulfonyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(4-TERT-BUTYLBENZENESULFONYL)PIPERIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the sulfonylation of piperidine derivatives followed by carboxylation. The reaction conditions often require the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

1-(4-TERT-BUTYLBENZENESULFONYL)PIPERIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-(4-TERT-BUTYLBENZENESULFONYL)PIPERIDINE-3-CARBOXYLIC ACID involves its interaction with molecular targets and pathways in biological systems. The sulfonyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects . Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(4-TERT-BUTYLBENZENESULFONYL)PIPERIDINE-3-CARBOXYLIC ACID can be compared with other piperidine derivatives, such as:

The uniqueness of 1-(4-TERT-BUTYLBENZENESULFONYL)PIPERIDINE-3-CARBOXYLIC ACID lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H23NO4S

Molecular Weight

325.4 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C16H23NO4S/c1-16(2,3)13-6-8-14(9-7-13)22(20,21)17-10-4-5-12(11-17)15(18)19/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,19)

InChI Key

IOGNOSXKTGQUEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.